Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22N2O5 . It is a piperidine derivative featuring a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a suitable piperidine intermediate.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl chloroformate as the esterifying agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Reduction: Formation of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate : Contains an aminomethyl group instead of a nitrophenoxy group, which alters its reactivity and potential biological activity.
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate : Features a hydroxymethyl group, making it more hydrophilic and potentially more reactive in aqueous environments.
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate : Similar structure but with a nitrophenyl group, which may influence its electronic properties and reactivity.
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate stands out due to its unique combination of a nitrophenoxy group and a piperidine ring, providing a balance of hydrophobicity and electronic properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFZYJUWZHERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383407 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-16-7 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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